molecular formula C18H10Cl2N2O B2624482 4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile CAS No. 133707-66-1

4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile

Cat. No. B2624482
CAS RN: 133707-66-1
M. Wt: 341.19
InChI Key: ZAFATSGLGPFVPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a study reported the synthesis of new metal complexes of “4,6-bis(4-chlorophenyl)-2-amino-1,2-dihydropyridine-3-carbinitrile” with Co(II), Ni(II), and Cu(II) . Another study reported the synthesis of a novel series of 4,6-disubstituted 2-aminopyrimidines as RAGE inhibitors .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the compound “3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one” was characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .

Mechanism of Action

The mechanism of action of 4,6-BCHN is not yet fully understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also believed that 4,6-BCHN may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-BCHN are not yet fully understood. However, it has been suggested that it may have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been suggested that 4,6-BCHN may possess anti-oxidant and anti-aging properties, as well as being able to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using 4,6-BCHN in laboratory experiments is its low toxicity and wide range of solubility. It is also relatively stable and has a low melting point, making it easy to handle and store. However, there are some limitations to using 4,6-BCHN in laboratory experiments. It is highly polar, meaning that it can interact with other molecules in the reaction mixture, which can lead to unwanted side reactions. Additionally, it can be difficult to obtain in large quantities, making it difficult to use for large-scale reactions.

Future Directions

There are a number of potential future directions for 4,6-BCHN research. One potential direction is to further explore its potential applications in the fields of nanotechnology and biotechnology. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to improve its synthesis methods, as well as its solubility and stability.

Synthesis Methods

4,6-BCHN can be synthesized from 4-chloronitrobenzene and 2-hydroxy-1-naphthaldehyde in a two-step process. In the first step, 4-chloronitrobenzene is reacted with 2-hydroxy-1-naphthaldehyde in the presence of a base such as sodium carbonate to form 4,6-bis(4-chlorophenyl)-2-hydroxynaphthonitrile. In the second step, the 4,6-bis(4-chlorophenyl)-2-hydroxynaphthonitrile is reacted with aqueous sodium hydroxide to form 4,6-BCHN.

Scientific Research Applications

4,6-BCHN has been studied extensively for its potential applications in the fields of science and technology. It has been used as a reagent in the synthesis of organic compounds and as a catalyst in the synthesis of polymers. It has also been used as a starting material in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 4,6-BCHN has also been studied for its potential applications in the field of nanotechnology, where it has been used as a precursor for the synthesis of nanomaterials.

properties

IUPAC Name

4,6-bis(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O/c19-13-5-1-11(2-6-13)15-9-17(22-18(23)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFATSGLGPFVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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